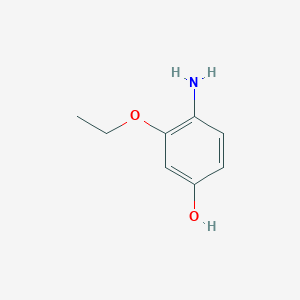

4-氨基-3-乙氧基苯酚

描述

4-Amino-3-ethoxyphenol is a chemical compound that is part of the aminophenol family, which are compounds characterized by an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules for pharmaceutical applications.

Synthesis Analysis

The synthesis of 4-aminophenol derivatives has been explored in various studies. For instance, a series of 4-aminophenol derivatives were synthesized and characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, and elemental analyses . Another study reported the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, through alkylation and selective reduction . Additionally, a new method for synthesizing 2-ethoxy-4-amino-phenol was developed using o-dihydroxybenzene and ethanol, followed by nitration, catalytic hydrogenation, and recrystallization to achieve a total yield of 60.5% .

Molecular Structure Analysis

The molecular structure of synthesized compounds can be determined using various spectroscopic methods and crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, indicating that it crystallized in the triclinic crystal system . Hirshfeld surface analysis has been used to study the interatomic contacts in the crystal structure of synthesized compounds, revealing the predominance of dispersion forces .

Chemical Reactions Analysis

The synthesized 4-aminophenol derivatives have been evaluated for their potential in various chemical reactions. For instance, these compounds have shown broad-spectrum antimicrobial activities against various bacterial strains and fungi . They have also been tested for their antidiabetic activities, showing significant inhibition of amylase and glucosidase . Moreover, the anticorrosion properties of these compounds have been investigated, demonstrating significant protection for iron and copper .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminophenol derivatives can be assessed through experimental and computational methods. Density functional theory (DFT) calculations, along with experimental spectroscopic data, provide insights into the reactivity and stability of these compounds . The UV/Vis spectra of these compounds have been studied, with bands corresponding to electronic transitions identified using TD-DFT calculations .

科学研究应用

化学反应和新陈代谢

4-氨基-3-乙氧基苯酚参与复杂的化学反应和新陈代谢过程。例如,它参与与N-乙酰半胱氨酸的反应,导致产生多种产物,其比例取决于pH和反应条件,由Lindqvist、Kenne和Lindeke(1991年)(Lindqvist, Kenne, & Lindeke, 1991)研究。

光谱和结构分析

该化合物的性质已经通过各种技术进行了表征,如光谱学、X射线衍射和密度泛函理论方法。Demircioğlu、Kaştaş、Ç. A. Kaştaş和Frank(2019年)合成并分析了一个相关化合物,提供了关于其分子结构和与DNA碱基的潜在相互作用的见解(Demircioğlu, Kaştaş, Ç. A. Kaştaş, & Frank, 2019)。

环境影响和降解

类似化合物的环境影响和降解途径已经得到研究。Kitagawa、Kimura和Kamagata(2004年)研究了细菌中与相关酚类化合物降解有关的降解基因簇,突出了其在环境生物降解中的作用(Kitagawa, Kimura, & Kamagata, 2004)。

荧光和色谱应用

其衍生物已被用作荧光试剂,例如Nohta、Sakai、Kai、Ohkura和Saito(1994年)在色谱中用于芳香醛(Nohta, Sakai, Kai, Ohkura, & Saito, 1994)。

合成和生化过程

该化合物在各种合成和生化过程中也具有重要意义。例如,Mishra和Misra(1986年)在寡脱氧核糖核苷酸合成中使用了一个衍生物,突出了其在核酸研究中的作用(Mishra & Misra, 1986)。

安全和危害

The safety and hazards of 4-Amino-3-ethoxyphenol are not directly available. However, the safety information for a related compound, 4-amino-3-ethoxyphenol hydrochloride, is provided3.

未来方向

Specific future directions for 4-Amino-3-ethoxyphenol are not readily available in the literature. However, the development of therapeutic small-molecule compounds and the understanding of their ‘Mechanism of Action’ is a principal challenge in the drug discovery process6.

Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research and experimental studies would be required.

属性

IUPAC Name |

4-amino-3-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONGTKLIGJRDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-ethoxyphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)

![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)

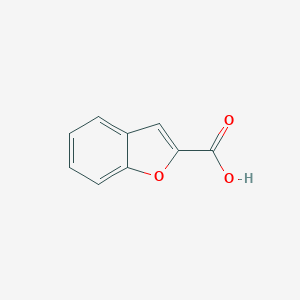

![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)

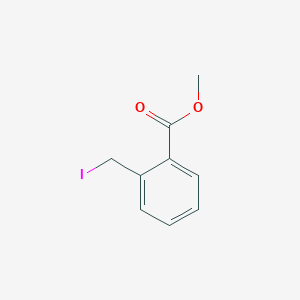

![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)

![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)